3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine
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Overview
Description
3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a bicyclic octahydrocyclopenta[c]pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine typically involves multi-step organic reactions. One common method involves the cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds to form the pyrrole ring . This is followed by bromination to introduce the bromine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of heterocyclic compounds, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrano[3,4-c]pyrroles: These are another class of heterocyclic compounds with a similar core structure but different functional groups.
Uniqueness
3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying the structure-activity relationships of heterocyclic compounds.
Properties
Molecular Formula |
C12H15BrN2 |
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Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H15BrN2/c13-11-5-2-6-14-12(11)15-7-9-3-1-4-10(9)8-15/h2,5-6,9-10H,1,3-4,7-8H2 |
InChI Key |
CEJDYHPOFKQRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)C3=C(C=CC=N3)Br |
Origin of Product |
United States |
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